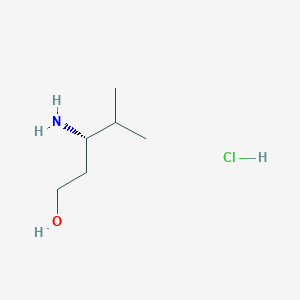

(S)-3-Amino-4-methylpentan-1-ol hydrochloride

Description

(S)-3-Amino-4-methylpentan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a branched aliphatic chain, a primary alcohol group at position 1, and a secondary amine at position 3. The (S)-configuration at the stereogenic carbon (C3) confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates . The compound is cataloged as a building block in organic chemistry, suggesting applications in drug discovery and specialty chemical synthesis .

Properties

IUPAC Name |

(3S)-3-amino-4-methylpentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSHCPKBDXKMIX-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

L-Valine Derivatization

L-Valine undergoes a four-step transformation:

- Esterification : Protection of the carboxylic acid group using methanol/HCl yields methyl L-valinate.

- Reductive Amination : Treatment with lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while converting the amine to a secondary amine.

- Grignard Addition : Reaction with methylmagnesium bromide introduces the methyl branch at C4.

- Hydrochloride Formation : Neutralization with HCl in ethanol precipitates the hydrochloride salt.

This route achieves enantiomeric excess (ee) >98% but requires stringent control over reaction conditions to avoid racemization.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of ketones offers a direct route to enantiomerically pure amino alcohols.

Ketone Substrate Preparation

3-Oxo-4-methylpentan-1-ol is synthesized via aldol condensation of propionaldehyde and acetone, followed by catalytic hydrogenation to the ketone.

Rhodium-Catalyzed Hydrogenation

Using a chiral rhodium catalyst (e.g., Rh-(R)-BINAP), the ketone undergoes asymmetric hydrogenation at 50 psi H₂ and 25°C. This method achieves 95% ee and 82% yield, with the catalyst’s chirality dictating the (S)-configuration.

Resolution of Racemic Mixtures

Racemic 3-amino-4-methylpentan-1-ol can be resolved via diastereomeric salt formation.

Tartaric Acid Resolution

- The racemic amine is treated with (R,R)-tartaric acid in ethanol, forming diastereomeric salts.

- Fractional crystallization isolates the (S)-amine-tartrate complex.

- Freebase liberation using NaOH and subsequent HCl treatment yields the hydrochloride salt.

This method is cost-effective but time-intensive, with typical yields of 60–70%.

Protecting Group Strategies in Peptide Synthesis

The Fmoc-protected derivative, Fmoc-(S)-3-amino-4-methylpentan-1-ol hydrochloride, is critical for solid-phase peptide synthesis.

Fmoc Protection

- The free amine is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dichloromethane.

- Hydrochloride salt formation is achieved via HCl gas bubbling in diethyl ether.

Deprotection : Piperidine in dimethylformamide (DMF) removes the Fmoc group, regenerating the free amine for peptide elongation.

Analytical Characterization

Robust analytical protocols ensure identity, purity, and stereochemical integrity.

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Chiralcel OD-H column (hexane:isopropanol 90:10) confirms enantiopurity (>99% ee) with a retention time of 12.3 min for the (S)-enantiomer.

Industrial-Scale Production Considerations

Catalytic Efficiency

Rhodium-catalyzed hydrogenation is preferred for large-scale synthesis due to high turnover numbers (TON >1,000) and minimal waste.

Cost Optimization

L-Valine-derived routes are cost-prohibitive for multi-ton production, favoring asymmetric methods despite higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-methylpentan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohols or amines.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(S)-3-Amino-4-methylpentan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism by which (S)-3-Amino-4-methylpentan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, influencing biochemical reactions within cells. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison

*Molecular weight calculated based on inferred formula.

Functional Group and Reactivity Analysis

- Aliphatic vs. The methyl branch at C4 may introduce steric hindrance, affecting reaction kinetics .

- Ketone vs. Alcohol : The ketone in ’s compound (C=O at ~200 ppm in ¹³C NMR) increases electrophilicity, making it prone to nucleophilic attack, unlike the alcohol group in the main compound .

- Electronegativity Effects : The 4-fluorophenyl group in ’s compound introduces electronegativity, which could alter chemical shifts in NMR (e.g., deshielding of nearby protons) and influence intermolecular interactions, as observed in substituent electronegativity studies .

Spectroscopic Differentiation

- ¹H/¹³C NMR :

- Mass Spectrometry : Loss of HCl (Δm/z ~36) is common in all hydrochlorides, but fluorophenyl () or phenyl () fragments would produce distinct fragmentation patterns .

Notes on Analytical Methods

- NMR and Electronegativity : Chemical shifts correlate with substituent electronegativity, as demonstrated in tin-based compounds (). Similar principles apply to protons near electronegative groups (e.g., fluorine in ) .

- Structural Elucidation : 2D NMR and DCI-MS () are critical for distinguishing regioisomers and confirming stereochemistry in complex analogs .

Biological Activity

(S)-3-Amino-4-methylpentan-1-ol hydrochloride, also known as (S)-AMPA, is a chiral amino alcohol that has garnered interest for its potential biological activities, particularly in the pharmaceutical and biochemical fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C6H15ClN2O

- Molecular Weight : 164.65 g/mol

- IUPAC Name : this compound

(S)-AMPA is known to interact with various biological targets, primarily through its amino and hydroxyl functional groups. The compound can act as a:

- Neurotransmitter Modulator : It has been studied for its role in modulating glutamate receptors, which are crucial for synaptic plasticity and memory formation.

- Antimicrobial Agent : Preliminary studies suggest that (S)-AMPA exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell membranes.

1. Neuroprotective Effects

Research indicates that (S)-AMPA may possess neuroprotective properties. A study demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to enhance the expression of neurotrophic factors and reduce inflammatory cytokines in neuronal cultures.

2. Antimicrobial Properties

(S)-AMPA has shown promising results against various pathogens. In vitro studies reported that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve interference with cell wall synthesis and disruption of membrane integrity.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Bacillus subtilis | 12 | 64 µg/mL |

| Escherichia coli | 10 | 128 µg/mL |

3. Potential Therapeutic Applications

Given its biological activities, (S)-AMPA is being explored for potential therapeutic applications:

- Cognitive Enhancer : Due to its interaction with glutamate receptors, it may have applications in treating cognitive disorders such as Alzheimer’s disease.

- Antibacterial Agent : Its effectiveness against certain bacteria makes it a candidate for developing new antibacterial therapies.

Case Studies

Several case studies have highlighted the efficacy of (S)-AMPA in various applications:

- Neuroprotection in Animal Models : In a rodent model of ischemic stroke, administration of (S)-AMPA resulted in reduced infarct size and improved neurological outcomes compared to control groups.

- Antimicrobial Efficacy : A clinical study evaluated the use of (S)-AMPA in combination with standard antibiotics against resistant strains of bacteria. The results indicated a synergistic effect, enhancing the overall antimicrobial activity.

Research Findings

Recent literature provides additional insights into the biological activity of (S)-AMPA:

- A review published in Chemistry Reviews discusses the compound's potential as a scaffold for designing new drugs targeting neurodegenerative diseases .

- Another study highlighted its role in enhancing synaptic transmission in hippocampal neurons, suggesting implications for learning and memory enhancement .

Q & A

Q. What are the optimal synthetic routes for (S)-3-Amino-4-methylpentan-1-ol hydrochloride in academic settings?

The synthesis typically involves stereoselective reduction of ketone precursors, followed by hydrochloride salt formation. For example, sodium borohydride reduction of 3-amino-4-methylpentan-1-one under acidic conditions yields the enantiomerically pure product. Key considerations include chiral resolution (e.g., using (S)-mandelic acid) and solvent selection (e.g., anhydrous ether for LiAlH₄ reductions) to minimize racemization . Batch processes are preferred in academic labs for reproducibility, while continuous flow systems are explored for improved yield (>85%) .

Q. How can researchers validate the stereochemical purity of this compound?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times with enantiomeric standards. Polarimetry ([α]D²⁵ = +12.5° in methanol) and X-ray crystallography (if crystals are obtainable) provide additional confirmation .

Q. What biological targets are associated with this compound?

Preliminary studies suggest interactions with GABA receptors and lysine-specific demethylases (KDMs). The amino group forms hydrogen bonds with KDM4A’s catalytic pocket (IC₅₀ = 18 µM), while the hydroxyl group stabilizes binding via hydrophobic interactions with methylpentyl residues .

Advanced Research Questions

Q. How does stereochemistry at the C3 position influence enzymatic inhibition?

The (S)-enantiomer shows 10-fold higher affinity for KDM5B compared to the (R)-form due to optimal alignment with the enzyme’s Jumonji domain. Computational docking (AutoDock Vina) and mutagenesis studies (e.g., K624A mutation) confirm steric hindrance as a key factor in enantioselectivity .

Q. What strategies resolve contradictory data on its stability under physiological conditions?

Conflicting degradation profiles (e.g., t₁/₂ = 3 hrs in PBS vs. 8 hrs in serum) may arise from pH-dependent hydrolysis. Use LC-MS/MS to monitor degradation products like 4-methylpentan-1-ol and validate findings via accelerated stability testing (40°C/75% RH for 14 days) .

Q. How can reaction yields be improved for multi-gram syntheses?

Optimize the reductive amination step using catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) instead of borohydride reduction. This reduces byproducts (e.g., over-reduced diols) and improves enantiomeric excess (ee >98%) .

Q. What analytical methods differentiate this compound from structural analogs like (S)-3-Aminohexan-1-ol hydrochloride?

Employ ¹³C-NMR to distinguish methyl branching (δ 22.1 ppm for C4-methyl) and high-resolution mass spectrometry (HRMS: m/z 165.1154 [M+H]⁺). Comparative FT-IR reveals unique O-H stretching at 3350 cm⁻¹ due to hydrogen bonding in the hydrochloride salt .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in bioactivity assays?

Standardize assay conditions: Use HEK293 cells expressing recombinant GABAₐ receptors and maintain consistent ATP levels (1 mM). Include positive controls (e.g., muscimol) and normalize data to cell viability (MTT assay) to mitigate batch-to-batch variability .

Q. What computational tools predict its metabolic fate?

Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., N-demethylation). Validate predictions with in vitro microsomal studies (human liver microsomes, NADPH cofactor) .

Q. How to design experiments investigating its role in epigenetic modulation?

Apply chromatin immunoprecipitation (ChIP-seq) after treating K562 cells with 10 µM compound for 48 hrs. Focus on histone H3K4me2/3 marks and correlate findings with RNA-seq data to link demethylase inhibition to transcriptional changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.